Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate
Description
Structural Characterization and IUPAC Nomenclature
This compound (C₁₂H₁₃N₃O₂S) comprises three distinct regions:
- A benzothiazole core , featuring a benzene ring fused to a thiazole heterocycle containing nitrogen and sulfur atoms.
- An amino-butyl spacer bridging the benzothiazole’s 2-position to the ester group.
- A methyl ester terminus conferring lipophilicity to the molecule.
IUPAC Name Derivation :
- Parent chain: Butanoate (four-carbon ester)
- Substituents:
- Amino group at position 4 of the butanoate
- 1,3-Benzothiazol-2-yl group attached to the amino nitrogen
The systematic name follows substitutive nomenclature rules, prioritizing the benzothiazole as the principal substituent.
Key Structural Data :
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₃N₃O₂S |
| Molecular weight | 263.32 g/mol (calculated) |
| Functional groups | Benzothiazole, secondary amine, ester |
| Stereochemistry | No chiral centers identified |
The compound’s infrared spectrum would exhibit absorptions for:
Historical Context of Benzothiazole-Based Compound Development
Benzothiazole derivatives emerged as a significant chemical class during the mid-20th century, with key milestones including:
1950s–1970s :
- Discovery of 2-aminobenzothiazoles as vulcanization accelerators in rubber production
- Synthesis of thioflavin T (a benzothiazole dye) for amyloid fibril detection
1980s–2000s :
- Development of antitumor agents like 2-(4-aminophenyl)benzothiazoles
- Exploration of benzothiazole sulfonamides as carbonic anhydrase inhibitors
2010s–Present :
- Design of fluorescent benzothiazole probes for bioimaging
- Utilization in organic light-emitting diodes (OLEDs) due to electron-transport properties
This compound represents a modern iteration in this lineage, combining the benzothiazole’s aromatic stability with an ester-functionalized sidechain for enhanced solubility and synthetic versatility.
Position Within Benzothiazole Derivative Taxonomy
The compound occupies a distinct niche in benzothiazole taxonomy:
Hierarchical Classification :
- Core structure : 1,3-Benzothiazole
- Subclass : 2-Aminobenzothiazoles
- Functionalization type : Aliphatic ester derivatives
- Chain length : C4 spacer (butanoate)
Comparative Analysis with Analogues :
This compound’s combination of a medium-length alkyl spacer and terminal ester group distinguishes it from both hydrophobic aryl-substituted derivatives and polar sulfonamide analogues.
Properties
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-ylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXMQPTVUBNFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate typically involves the reaction of 1,3-benzothiazole with methyl 4-aminobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
The compound serves as a vital building block in organic synthesis. Its unique benzothiazole moiety allows for the construction of more complex molecules, making it a valuable intermediate in the development of new materials and pharmaceuticals.
Biological Studies
Research indicates that Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate exhibits potential as an enzyme inhibitor. It interacts with specific molecular targets within biological pathways, leading to effects such as:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which may suppress inflammatory responses or induce apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to inhibit essential enzymes in these microorganisms.
Medical Applications
The therapeutic potential of this compound is being explored for various conditions:
- Anti-Cancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential treatment for chronic inflammatory diseases .
Industrial Applications
In the industrial sector, this compound is utilized in developing materials with specialized properties such as fluorescence and electroluminescence. These applications are particularly relevant in the fields of organic electronics and photonics.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated that it exhibited comparable or superior activity compared to conventional antibiotics like levofloxacin. This suggests its potential as a novel antimicrobial agent.
Case Study 2: Enzyme Inhibition Mechanism
Research into the mechanism of action revealed that this compound effectively inhibits specific kinases involved in inflammatory processes. This inhibition could lead to therapeutic benefits in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
Mechanism of Action
The mechanism of action of Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs share the 1,3-benzothiazol-2-ylamino motif but differ in substituents and appended functional groups, influencing physicochemical and biological properties:
Pharmacological and Physicochemical Insights
- However, esterase-mediated hydrolysis in vivo may convert it to a carboxylic acid, altering activity .
- Biological Targets: Analogs like AS601245 demonstrate JNK inhibition, suggesting the benzothiazole-amino group interacts with kinase ATP-binding pockets . The tetrahydroquinoline-thiazole analog () may exhibit enhanced binding affinity due to extended aromatic systems .
- Synthetic Accessibility : The discontinued status of the target compound () contrasts with commercially available analogs (e.g., ), hinting at challenges in synthesis or stability.
Biological Activity
Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate (CAS Number: 612527-80-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol. The synthesis typically involves the reaction of 1,3-benzothiazole with methyl 4-aminobutanoate under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .
Biological Activity
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives, including those similar to this compound, and found moderate to good activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Similar benzothiazole derivatives have shown promise as selective antitumor agents. For instance, compounds within the benzothiazole class have been noted for their ability to inhibit specific cancer cell lines effectively . The mechanism often involves binding to cellular targets that disrupt cancer cell proliferation.
The biological effects of this compound are attributed to its interaction with various molecular targets within cells. This compound may act as an inhibitor of enzymes or receptors involved in critical metabolic pathways. For example, it can potentially inhibit tyrosinase activity, which is relevant in hyperpigmentation disorders .
Case Studies
- Antimicrobial Screening : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured to assess efficacy .
- Cytotoxicity Assays : In studies involving human-derived breast cancer cell lines, the compound displayed cytotoxic effects at certain concentrations, suggesting its potential as a chemotherapeutic agent .
Data Tables
| Study | Activity | Target Organism/Cell Line | Effectiveness |
|---|---|---|---|
| Study 1 | Antibacterial | S. aureus | Moderate |
| Study 2 | Antibacterial | E. coli | Moderate |
| Study 3 | Cytotoxicity | Human breast cancer cells | Effective |
Q & A
Q. Table 1: Key Analytical Data
| Parameter | Value/Peak | Reference |
|---|---|---|
| Melting Point | 340–342°C | |
| H NMR (NH) | 4.11 (s, 1H) | |
| IR (C=N) | 1611.88 cm | |
| FABMS (M) | m/z 482.90 |
Advanced: How can hydrogen bonding networks in its crystal structure inform supramolecular assembly?
Answer:
Hydrogen bonding patterns are analyzed using graph set theory (Etter’s formalism) to classify motifs (e.g., , ) and predict aggregation behavior . For example:
- Donor-acceptor pairs : The benzothiazole NH and ester carbonyl groups form R(8) motifs , stabilizing layered structures.
- Software tools : Mercury (CCDC) or CrystalExplorer for visualizing H-bond networks .
Basic: What crystallographic tools are used for structure determination?
Answer:
Q. Table 2: Crystallographic Parameters (Hypothetical Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| Z-value | 4 | |
| R-factor | <0.05 | |
| H-bond Distance (N–O) | 2.89 Å |
Advanced: How can computational modeling predict its bioactivity?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like DNA (minor groove) or enzymes (e.g., LMWPTP inhibitors) .
Advanced: How are data contradictions resolved during crystallographic refinement?
Answer:
- Twinned data : SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections .
- Disorder modeling : PART instructions in SHELXL to refine split positions for flexible ester groups .
Basic: What stability considerations apply under varying pH and temperature?
Answer:
- pH stability : Hydrolysis of the ester group occurs above pH 8; maintain neutral conditions during storage .
- Thermal stability : Decomposition >200°C (TGA analysis recommended) .
Advanced: How does its structure compare to related benzothiazole derivatives in SAR studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
